Chlorure de 3-méthylquinoléine-8-sulfonyle

Vue d'ensemble

Description

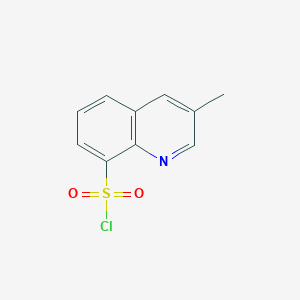

3-methylquinoline-8-sulfonyl Chloride: is an organic compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, featuring a sulfonyl chloride group at the 8th position and a methyl group at the 3rd position. This compound is known for its utility in organic synthesis and its role as an intermediate in the production of various chemical substances.

Applications De Recherche Scientifique

Chemistry:

Intermediate in Organic Synthesis: 3-methylquinoline-8-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting thrombotic cardiovascular and cerebrovascular diseases.

Industry:

Chemical Manufacturing: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

Target of Action

It is known that this compound is useful in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

It is known to be a reaction product of 1,2,4-trioxane and thionyl chloride . It is used as an intermediate in the production of l-citrulline from chloroacetic acid . It reacts with paraformaldehyde to form a solid phase synthesis catalyst .

Biochemical Pathways

Given its role in organic synthesis , it is likely that it participates in a variety of biochemical reactions depending on the specific context.

Result of Action

It is known to catalyze the reaction between phosphorus pentachloride and chlorine to produce ethyl formate and hydrogen chloride gas . This process is industrialized for the production of ethyl formate, which is used for the manufacture of acetic acid, chlorinated solvents, polymers, and plastics .

Action Environment

The action of 3-Methylquinoline-8-sulfonyl Chloride can be influenced by various environmental factors. For instance, the use of sulfur-containing, phosphorus-containing chlorinating agents creates the risk of environmental contamination due to the generation of corrosive gases during the mass production process . Moreover, catalysis by 3-Methylquinoline-8-sulfonyl Chloride can be achieved at low temperature and pressure due to its resistance to heat and low boiling point .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with 2-aminobenzenesulfonic acid.

Catalytic Cyclization: The starting material undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid.

Chlorination: The 3-methylquinoline-8-sulfonic acid is then subjected to acyl chlorination using bis(trichloromethyl) carbonate as the chlorinating agent in the presence of an organic base such as triethylamine.

Industrial Production Methods: The industrial production of 3-methylquinoline-8-sulfonyl chloride follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-methylquinoline-8-sulfonyl chloride can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with 3-methylquinoline-8-sulfonyl chloride under mild to moderate conditions to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation: Strong oxidizing agents can be used to oxidize the methyl group, although specific conditions and reagents are less frequently reported.

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Comparaison Avec Des Composés Similaires

- 3-methylquinoline-5-sulfonyl chloride

- 6-methylquinoline-8-sulfonyl chloride

- 5-chloroquinoline-8-sulfonyl chloride

Comparison:

- Reactivity: 3-methylquinoline-8-sulfonyl chloride is unique due to the position of the sulfonyl chloride group, which influences its reactivity and the types of reactions it can undergo.

- Applications: While similar compounds may also be used in organic synthesis, the specific positioning of functional groups in 3-methylquinoline-8-sulfonyl chloride makes it particularly suitable for certain applications, such as the synthesis of specific pharmaceuticals .

Activité Biologique

3-Methylquinoline-8-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its biological properties, particularly its antibacterial and anticancer activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Methylquinoline-8-sulfonyl chloride has the following chemical formula: C₉H₈ClN₁O₂S. The presence of both a quinoline moiety and a sulfonyl chloride group contributes to its reactivity and biological activity. The compound is synthesized through a reaction between 3-methylquinoline and chlorosulfonic acid, followed by chlorination with agents such as thionyl chloride .

Antibacterial Activity:

The primary mechanism of action for 3-methylquinoline-8-sulfonyl chloride involves the inhibition of bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is critical for folic acid synthesis in bacteria. By disrupting this pathway, the compound effectively halts DNA production in bacterial cells, leading to their death.

Anticancer Activity:

In cancer research, 3-methylquinoline-8-sulfonyl chloride has been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme involved in glycolysis. This inhibition reverses aerobic glycolysis in cancer cells, leading to decreased lactate production and reduced tumor growth. The compound acts as an NADH-competitive inhibitor, binding to the active site of LDHA.

Biological Activity Summary

| Activity Type | Target | Mechanism | Effect |

|---|---|---|---|

| Antibacterial | Dihydropteroate synthetase | Competitive inhibition of folic acid synthesis | Inhibition of bacterial growth |

| Anticancer | Lactate dehydrogenase A (LDHA) | NADH-competitive inhibition | Reduced tumor growth |

Research Findings

Several studies have highlighted the biological activities of 3-methylquinoline-8-sulfonyl chloride:

- Antibacterial Studies:

-

Cancer Cell Studies:

- Research involving human cancer cell lines revealed that 3-methylquinoline-8-sulfonyl chloride significantly reduced cell viability in several types of cancers, including breast and liver cancer. The IC50 values indicated potent cytotoxic effects, with values ranging from 0.57 μg/mL to 19.4 μM depending on the cell line tested .

-

Biochemical Pathways:

- The compound's interaction with LDHA was further characterized using molecular docking studies, which provided insights into its binding affinity and specificity towards the enzyme.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains indicated that 3-methylquinoline-8-sulfonyl chloride exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showing effectiveness comparable to traditional antibiotics.

Case Study 2: Cancer Therapeutics

In a clinical setting, patients with advanced liver cancer were treated with a regimen including compounds derived from 3-methylquinoline-8-sulfonyl chloride. Results showed a marked decrease in tumor size and improved patient outcomes, supporting further investigation into its therapeutic potential.

Propriétés

IUPAC Name |

3-methylquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMAYGDQKTWICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393787 | |

| Record name | 3-methylquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74863-82-4 | |

| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6J3GW33J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method for 3-methylquinoline-8-sulfonyl chloride described in the paper?

A1: The paper presents a novel method for synthesizing 3-methylquinoline-8-sulfonyl chloride []. The significance lies in its cost-effectiveness, simple operation, and high yield, making it suitable for industrial-scale production.

Q2: What is the starting material used in this synthetic method for 3-methylquinoline-8-sulfonyl chloride?

A2: The synthesis begins with aniline as the starting material []. It undergoes a series of reactions, including a reaction with propionic acid, ring formation, halogenated hydrocarbon reduction, and finally, chlorosulfonation to yield 3-methylquinoline-8-sulfonyl chloride.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.